REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[C:10]([C:12]([CH2:15][CH3:16])([CH3:14])[CH3:13])[CH:9]=[CH:8][C:7]=1[OH:17])([CH2:4][CH3:5])([CH3:3])[CH3:2].[N+:18]([O-])(O)=O.C([O-])=O.[K+]>O.C(OCCC)(=O)C.N([O-])=O.[Na+]>[NH2:18][C:8]1[CH:9]=[C:10]([C:12]([CH2:15][CH3:16])([CH3:14])[CH3:13])[CH:11]=[C:6]([C:1]([CH2:4][CH3:5])([CH3:3])[CH3:2])[C:7]=1[OH:17] |f:2.3,6.7|
|
Name
|
|
Quantity
|
93.8 g
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Type
|
reactant
|
Smiles
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C(C)(C)(CC)C1=C(C=CC(=C1)C(C)(C)CC)O
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Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
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N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
37.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
potassium formate
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[K+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred vigorously for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
over 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The organic layer was washed with a solution of 21 g of sodium bicarbonate in 300 mL of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to an oil
|
Type
|
ADDITION
|
Details
|
Palladium catalyst (5 g of 5% Pd/C, 50% wet with water) was added to the oily nitrophenol
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 240 mL of isopropyl alcohol
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated with a 55° water bath
|
Type
|
CUSTOM
|
Details
|
under 65°
|
Type
|
STIRRING
|
Details
|
After stirring an additional hour at 55-60°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove catalyst
|
Type
|
WASH
|
Details
|
The catalyst was washed with 75 mL of propyl acetate and 75 mL of water
|
Type
|
CUSTOM
|
Details
|
The combined propyl acetate layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
brine, concentrated
|
Type
|
ADDITION
|
Details
|
diluted with 200 mL of heptane
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC(=C1)C(C)(C)CC)C(C)(C)CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.9 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |